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Compound of Interest

Compound Name: Ricolinostat

Cat. No.: B612168

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ricolinostat (ACY-1215), a
selective Histone Deacetylase 6 (HDACSG) inhibitor, and its application in inducing protein
hyperacetylation for research and therapeutic development. Detailed protocols for key
experiments are provided to facilitate the study of its mechanism of action and cellular effects.

Introduction

Ricolinostat is an orally bioavailable, selective inhibitor of HDACS, a class Ilb histone
deacetylase that primarily resides in the cytoplasm.[1][2] Unlike pan-HDAC inhibitors,
Ricolinostat's selectivity for HDACS is intended to minimize the toxic effects on healthy cells.
[1] Its mechanism of action involves the inhibition of HDACSG, leading to the hyperacetylation of
its substrate proteins.[3][4] This targeted inhibition has shown promise in various preclinical and
clinical studies, particularly in the context of cancer therapy.[5][6]

The primary non-histone substrates of HDACG6 include a-tubulin and the chaperone protein
Hsp90.[1][3] Hyperacetylation of a-tubulin leads to the stabilization of microtubules, which can
disrupt mitosis and induce apoptosis in cancer cells.[3][4] The hyperacetylation of Hsp90
disrupts its chaperone function, leading to the accumulation of misfolded and ubiquitinated
proteins, ultimately triggering apoptosis.[1] Ricolinostat has demonstrated synergistic anti-
cancer effects when combined with other agents like proteasome inhibitors (e.g., bortezomib)
and alkylating agents (e.g., bendamustine).[4][5][7]
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Quantitative Data Summary

The following tables summarize the quantitative data on Ricolinostat's activity from various
studies.

Table 1: In Vitro Efficacy of Ricolinostat (ACY-1215)

Cell
. Endpoint IC50 Value Exposure Time Reference

Line/Assay
Lymphoma Cell
Lines (Panel of Cell Viability 1.51-8.65uM 48 h [3]
6)
Multiple
Myeloma (MM) Cell Viability ~8 uM 48 h [8]
Cell Lines
HDACSG Cell- Enzyme

. 5nM N/A [8]
Free Assay Inhibition
HDAC1 Cell- Enzyme

o 58 nM N/A [9]
Free Assay Inhibition
HDAC2 Cell- Enzyme

o 48 nM N/A [9]
Free Assay Inhibition
HDAC3 Cell- Enzyme

O 51 nM N/A [9]
Free Assay Inhibition

Table 2: Clinical Efficacy and Dosage of Ricolinostat
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Clinical L Combinatio  Ricolinostat Key
. Indication T Reference
Trial ID n Therapy Dose Findings
Well-
tolerated,;
Overall
response rate
of 37% in
Relapsed/Ref ) combination.
Bortezomib +
NCT0132375  ractory ] Dose-
] Dexamethaso 160 mg daily [5][10]
1 Multiple dependent
ne
Myeloma increases in
acetylated
tubulin in
peripheral
blood
lymphocytes.
Well-
Relapsed/Ref  Lenalidomide
tolerated,;
NCT0158328  ractory + 160 mg once
. ) Overall [6][11]
3 Multiple Dexamethaso  daily
response rate
Myeloma ne

of 55%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Ricolinostat and a

typical experimental workflow for its evaluation.
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Ricolinostat Mechanism of Action
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Caption: Ricolinostat's mechanism of action.
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Experimental Workflow for Ricolinostat Evaluation
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Caption: A typical experimental workflow.

Experimental Protocols
Cell Culture and Ricolinostat Treatment

e Cell Lines: Culture human lymphoma (e.g., WSU-NHL, Hut-78, Jeko-1) or multiple myeloma
cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin.

o Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

» Ricolinostat Preparation: Prepare a stock solution of Ricolinostat (ACY-1215) in dimethyl
sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final
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concentrations for treatment. Ensure the final DMSO concentration in the culture medium
does not exceed 0.1%.

o Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells)
or stabilize in suspension for 24 hours before adding Ricolinostat at various concentrations
(e.g., 0.01-100 uM) for the desired duration (e.qg., 24, 48, 72 hours).

Western Blot Analysis for Protein Hyperacetylation

This protocol is designed to detect the levels of acetylated a-tubulin and other proteins of
interest.

e Cell Lysis:

o

After treatment, harvest the cells and wash with ice-cold PBS.

o Lyse the cells in RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase
inhibitor cocktail.

o Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at
4°C to pellet cell debris.

o Collect the supernatant containing the protein lysate.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kkit.

e SDS-PAGE and Transfer:

o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins on a 10% SDS-polyacrylamide gel.

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary
antibodies include:

Anti-acetylated-a-Tubulin (Lys40)

Anti-a-Tubulin (as a loading control)

Anti-cleaved PARP

Anti-phospho-Akt (Ser473)

Anti-Akt

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of culture medium.

o Treatment: After 24 hours, treat the cells with various concentrations of Ricolinostat and
incubate for the desired time period (e.g., 48 hours).

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.
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e Formazan Solubilization: Carefully remove the medium and add 100 pL of DMSO to each
well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay by Flow Cytometry (Annexin
VIPropidium lodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
o Cell Preparation:

o Harvest approximately 1 x 1076 cells per sample following Ricolinostat treatment.

o Wash the cells twice with cold PBS.
e Staining:

o Resuspend the cells in 100 pL of 1X Annexin V binding buffer.

o Add 5 pL of FITC-conjugated Annexin V and 5 pL of Propidium lodide (PI) staining
solution.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Flow Cytometry Analysis:

o Add 400 pL of 1X Annexin V binding buffer to each tube.

o Analyze the cells by flow cytometry within one hour.

o Viable cells are Annexin V-negative and Pl-negative. Early apoptotic cells are Annexin V-
positive and Pl-negative. Late apoptotic or necrotic cells are both Annexin V-positive and
Pl-positive.

HDACG6 Activity Assay (Fluorometric)
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This assay measures the enzymatic activity of HDACG in cell lysates.
e Sample Preparation:
o Homogenize approximately 1-2 x 1076 cells in 100 uL of HDACS6 Lysis Buffer on ice.
o Centrifuge at 16,000 x g for 10 minutes at 4°C.
o Collect the supernatant containing the cell lysate.
e Assay Procedure:
o Add 1-10 pL of cell lysate to a well of a 96-well white plate.

o For an inhibitor control, pre-incubate a parallel sample with an HDACS6 inhibitor (e.qg.,
Tubacin).

o Adjust the volume to 50 pL with HDACG6 Assay Bulffer.

o Prepare a standard curve using a supplied AFC (7-Amino-4-trifluoromethylcoumarin)
standard.

o Add 50 pL of the HDACG6 substrate solution to each sample well.
o Incubate the plate at 37°C for 30 minutes.

o Stop the reaction by adding 10 pL of Developer to each well.

o Incubate for an additional 10 minutes at 37°C.

» Measurement: Measure the fluorescence at EX’Em = 400/505 nm. The fluorescence intensity
is proportional to the HDACG6 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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